Ropinirole Methylene Dimer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

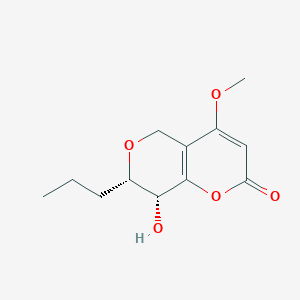

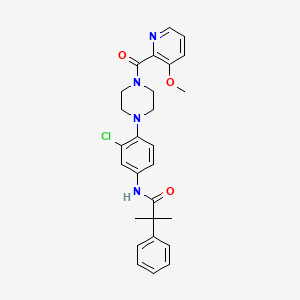

Ropinirole Methylene Dimer, chemically known as 3,3’-methylenebis(4-(2-(dipropylamino)ethyl)indolin-2-one), is a dimeric degradant of Ropinirole. Ropinirole is a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome. The dimeric form is formed through the reaction of Ropinirole with formaldehyde, resulting in a methylene bridge connecting two Ropinirole molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ropinirole Methylene Dimer involves the reaction of Ropinirole with formaldehyde under alkaline conditions. Specifically, Ropinirole hydrochloride is dissolved in methanol, and triethylamine and formaldehyde solution are added. The reaction mixture is then subjected to forced degradation to form the dimeric compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the process generally involves large-scale synthesis using similar reaction conditions as described above. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the dimeric product.

Chemical Reactions Analysis

Types of Reactions

Ropinirole Methylene Dimer primarily undergoes dimerization reactions. The formation of the dimer involves a substitution reaction where formaldehyde acts as a bridging agent between two Ropinirole molecules .

Common Reagents and Conditions

Reagents: Ropinirole hydrochloride, formaldehyde, triethylamine.

Conditions: Alkaline conditions, typically achieved by adding triethylamine, and methanol as the solvent

Major Products

The major product of the reaction is the methylene-bridged dimeric compound, 3,3’-methylenebis(4-(2-(dipropylamino)ethyl)indolin-2-one) .

Scientific Research Applications

Ropinirole Methylene Dimer has been studied primarily in the context of pharmaceutical research. It is considered an impurity or degradant in Ropinirole formulations, and its formation and stability are critical for ensuring the efficacy and safety of Ropinirole-based medications . Research has focused on understanding the formation mechanisms, stability, and potential impacts of this dimeric compound on drug formulations.

Mechanism of Action

The mechanism of action of Ropinirole Methylene Dimer is related to its parent compound, Ropinirole. Ropinirole acts as a dopamine receptor agonist, primarily targeting D2 receptors in the brain. The dimeric form is believed to interact similarly with dopamine receptors, although its exact pharmacological effects and potency may differ due to its altered structure .

Comparison with Similar Compounds

Similar Compounds

Ropinirole: The parent compound, used in the treatment of Parkinson’s disease and Restless Legs Syndrome.

Pramipexole: Another non-ergoline dopamine agonist used for similar indications.

Rotigotine: A dopamine agonist available as a transdermal patch for Parkinson’s disease and Restless Legs Syndrome.

Uniqueness

Ropinirole Methylene Dimer is unique due to its formation as a degradant in Ropinirole formulations. Its dimeric structure, formed through a methylene bridge, distinguishes it from other dopamine agonists and their impurities .

Properties

Molecular Formula |

C33H48N4O2 |

|---|---|

Molecular Weight |

532.8 g/mol |

IUPAC Name |

7-[2-(dipropylamino)ethyl]-3-[[7-[2-(dipropylamino)ethyl]-2-oxo-1,3-dihydroindol-3-yl]methyl]-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C33H48N4O2/c1-5-17-36(18-6-2)21-15-24-11-9-13-26-28(32(38)34-30(24)26)23-29-27-14-10-12-25(31(27)35-33(29)39)16-22-37(19-7-3)20-8-4/h9-14,28-29H,5-8,15-23H2,1-4H3,(H,34,38)(H,35,39) |

InChI Key |

YESSWCDVQQLETA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CCC1=C2C(=CC=C1)C(C(=O)N2)CC3C4=CC=CC(=C4NC3=O)CCN(CCC)CCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)

![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)

![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)

![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)

![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)